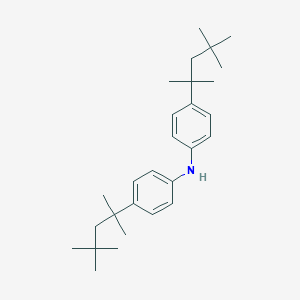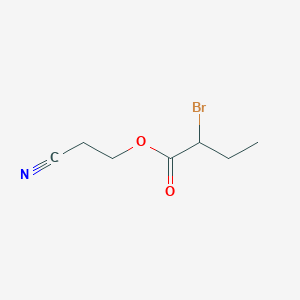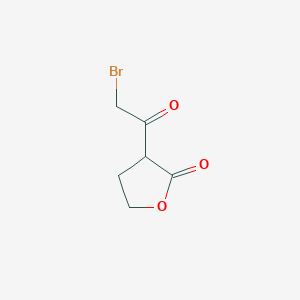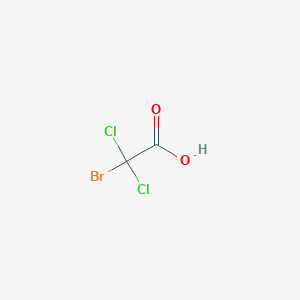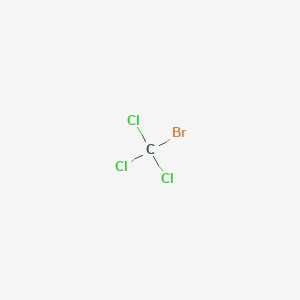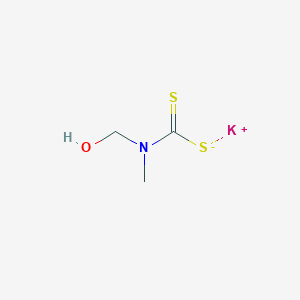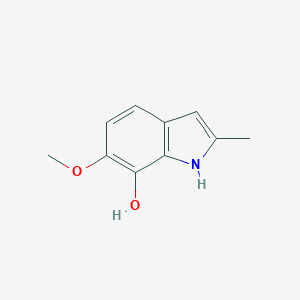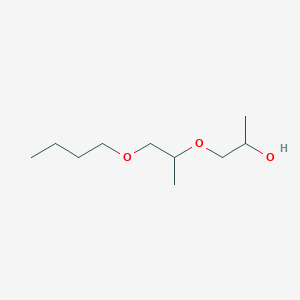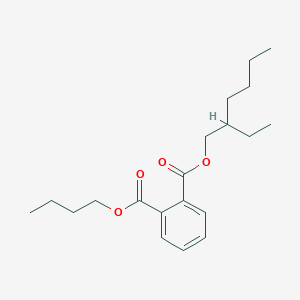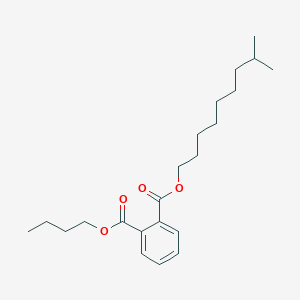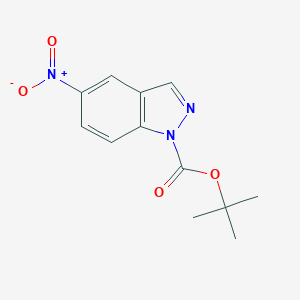
Ethyl 1-(aminomethyl)cyclohexane-1-carboxylate
Descripción general
Descripción
Ethyl 1-(aminomethyl)cyclohexane-1-carboxylate, commonly known as AMCHA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a cyclic amino acid derivative that has been studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of AMCHA is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also inhibits the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
AMCHA has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It also has antioxidant properties, which help to protect cells from oxidative damage. In addition, it has been shown to have anti-tumor effects, by inhibiting the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AMCHA has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It also has a high degree of purity, making it suitable for use in biochemical assays. However, there are also some limitations to its use in lab experiments. It is a relatively new compound, and there is still much to be learned about its properties and mechanisms of action. In addition, it can be difficult to work with, as it is a highly reactive compound that requires careful handling.
Direcciones Futuras
There are several future directions for research on AMCHA. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the optimal dosage and administration route for AMCHA, as well as its efficacy in different types of cancer. Another area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease. It has been shown to have neuroprotective effects, and further studies are needed to determine its potential as a therapeutic agent in these diseases. Finally, there is also interest in exploring the use of AMCHA in combination with other drugs, to enhance its therapeutic effects.
Aplicaciones Científicas De Investigación
AMCHA has been studied extensively for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders. It has been shown to have anti-inflammatory, antioxidant, and anti-tumor properties, making it a promising candidate for drug development.
Propiedades
Número CAS |
137864-55-2 |
|---|---|
Fórmula molecular |
C10H19NO2 |
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
ethyl 1-(aminomethyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H19NO2/c1-2-13-9(12)10(8-11)6-4-3-5-7-10/h2-8,11H2,1H3 |
Clave InChI |
OEVPWNDDKHZLQU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(CCCCC1)CN |
SMILES canónico |
CCOC(=O)C1(CCCCC1)CN |
Sinónimos |
ETHYL 1-(AMINOMETHYL)CYCLOHEXANECARBOXYLATE |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

